5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One significant application of compounds structurally related to 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is in the field of antimicrobial research. Studies have shown the synthesis and evaluation of various thiazolidinone derivatives (which are chemically similar to the compound ) as potential antimicrobial agents. These compounds have been tested for their effectiveness against various bacteria and fungi, showing promising results in inhibiting microbial growth (Gouda et al., 2010), (El Azab & Abdel-Hafez, 2015), (Baviskar et al., 2013).
Solar Cell Applications
Another application area is in solar cell technology. Organosulfur compounds similar to 5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one have been used in dye-sensitized and quantum-dot sensitized solar cells. These compounds demonstrate improved redox behavior and have been shown to increase the power conversion efficiency of solar cells (Rahman et al., 2018).
Corrosion Inhibition
Additionally, derivatives of thiazolidinedione (a related chemical group) have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals like mild steel in acidic environments. This application is significant in industries where metal preservation is crucial (Yadav et al., 2015).
Cancer Research
In the field of cancer research, similar compounds have been synthesized and evaluated for their potential as anticancer agents. These studies involve assessing the cytotoxic effects of these compounds on various cancer cell lines, indicating their potential use in cancer treatment (Gomha et al., 2014), (Saied et al., 2019).
properties
IUPAC Name |
5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-8-12(20-10)9-13-14(18)17(15(19)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWBNTZZGZWFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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